Thermal Dehydration Temperature: Sodium Tartrate Dihydrate vs. Potassium Sodium Tartrate Tetrahydrate
In comparative thermal decomposition studies using differential thermal analysis (DTA) and thermogravimetric analysis (TGA), sodium tartrate exhibits an endothermic dehydration transition in the temperature range of 108–125°C, whereas potassium sodium tartrate (Rochelle salt) undergoes dehydration at a significantly higher temperature range of 158–180°C [1]. This approximately 50°C differential in dehydration onset has direct implications for drying protocols, storage stability assessments, and thermal processing compatibility.
| Evidence Dimension | Endothermic dehydration temperature range (DTA/TGA) |
|---|---|
| Target Compound Data | 108–125°C |
| Comparator Or Baseline | Potassium sodium tartrate: 158–180°C |
| Quantified Difference | Approximately 50°C lower dehydration onset for sodium tartrate |
| Conditions | Thermal decomposition studies using DTA and TGA; hydrated and deuterated samples |
Why This Matters
This thermal differential enables selection of the appropriate tartrate salt for temperature-sensitive formulations, ensures that oven-drying protocols (e.g., loss-on-drying at 150°C per ACS specifications) achieve complete dehydration only for sodium tartrate, and prevents unintended thermal degradation during manufacturing.
- [1] Voland Corporation. Thermal Decomposition Studies of Sodium and Potassium Tartrates. In: Porter RS, Johnson JF, editors. Analytical Calorimetry, Volume 3. Springer; 1974. pp. 713-721. View Source
